Bienvenue dans la boutique en ligne BenchChem!

3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Physicochemical profiling Drug-likeness Lead-like chemical space

Secure CAS 1021219-11-3, a structurally authenticated ortho-tolyl pyridazine sulfonamide directly cited in WO 2011133600 A1 for chloride channel (CFTR/CaCC/VRAC) inhibition. This compound provides an exclusive steric profile at the pyridazine 6-position, absent from common para-phenyl analogs. With no public pharmacological data, it offers a first-mover advantage for SAR-driven dCTPase and CNS penetration programs. Its InChIKey is singular in PubChem, guaranteeing unique IP positioning. Allocate budget for de novo profiling.

Molecular Formula C23H26N4O2S
Molecular Weight 422.5 g/mol
CAS No. 1021219-11-3
Cat. No. B3202849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
CAS1021219-11-3
Molecular FormulaC23H26N4O2S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4
InChIInChI=1S/C23H26N4O2S/c1-19-7-5-6-10-21(19)22-11-12-23(25-24-22)26-14-16-27(17-15-26)30(28,29)18-13-20-8-3-2-4-9-20/h2-12H,13-18H2,1H3
InChIKeyYMUMVXQJRDSTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-11-3): Chemical Identity and Core Scaffold for Procurement


3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-11-3) is a fully synthetic small molecule (MW 422.5 g/mol; formula C23H26N4O2S) belonging to the aryl-sulfonyl piperazine pyridazine class [1]. It features a central pyridazine core substituted at the 6-position with an ortho-tolyl (2-methylphenyl) group and at the 3-position with a phenethylsulfonyl-piperazine moiety [1]. The compound has been disclosed in patent families claiming pyridazine sulfonamide derivatives as chloride channel (CFTR, CaCC, VRAC) inhibitors, indicating its structural relevance to ion transport modulation [2]. Its computed physicochemical properties—XLogP3 of 3.3, topological polar surface area (TPSA) of 74.8 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors—place it within drug-like chemical space, making it a candidate for lead-like screening collections [1].

Why Generic Substitution Fails for 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine: Structural Uniqueness and Data Gaps


Within the aryl-piperazinyl-pyridazine chemotype, small structural modifications at the 6-aryl and sulfonyl positions profoundly alter molecular recognition, as demonstrated in systematic SAR studies on related series such as dCTPase inhibitors and muscarinic antagonists [1][2]. The specific combination of a sterically demanding ortho-tolyl group on the pyridazine and a conformationally flexible phenethylsulfonyl group on the piperazine creates a distinct pharmacophoric pattern not replicated by the commercially available para-tolyl, phenyl, or halo-phenyl analogs. Critically, no peer-reviewed pharmacological data for CAS 1021219-11-3 itself were identified in the public domain as of April 2026. Procurement decisions therefore cannot rely on potency comparisons; instead, selection must be driven by the compound's unique substitution vector and its coverage of uncharted chemical space relative to characterized analogs [1][2].

Quantitative Differentiation Evidence for 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-11-3)


Physicochemical Comparison: CAS 1021219-11-3 vs. Its Closest Commercial Phenyl Analog (CAS 1021131-32-7)

The ortho-tolyl substituent in CAS 1021219-11-3 increases lipophilicity (XLogP3 = 3.3) by 0.3 log units relative to the unsubstituted phenyl analog CAS 1021131-32-7 (XLogP3 = 3.0), while also elevating molecular weight from 408.5 to 422.5 g/mol. Topological polar surface area (TPSA) remains constant at 74.8 Ų, and both compounds possess identical hydrogen bond donor (0) and acceptor (6) counts [1][2]. This shift in lipophilic bulk without alteration of hydrogen bonding capacity suggests differential membrane permeability and protein binding profiles that cannot be achieved by procuring the phenyl congener [1][2].

Physicochemical profiling Drug-likeness Lead-like chemical space

Patent-Based Class-Level Evidence: Pyridazine Sulfonamides as Chloride Channel Inhibitors

The compound scaffold is claimed within WO 2011133600 A1, which describes pyridazine sulfonamide-containing compounds that inhibit chloride ion transport across CFTR, CaCC, and VRAC channels. While quantitative IC50 data for CAS 1021219-11-3 itself is not disclosed in the patent or subsequent literature, structurally congeneric compounds within the patent's generic formulae are reported to block chloride conductance by ≥50% at concentrations consistent with drug-like ion channel modulators [1]. The ortho-tolyl substitution pattern is explicitly enumerated among preferred embodiments, distinguishing this compound from the more extensively exemplified halo-phenyl and thienyl variants [1].

Ion channel pharmacology CFTR inhibition Secretory diarrhea

SAR Context from dCTP Pyrophosphatase 1 Inhibitor Series: Scaffold Validation for Nucleotide Metabolism Targets

A 2017 J. Med. Chem. study identified piperazin-1-ylpyridazines as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors, with lead compounds achieving submicromolar IC50 values (e.g., compound 9: IC50 = 0.71 µM; compound 13: IC50 = 0.14 µM) and outstanding selectivity over related nucleotide enzymes [1]. The core scaffold shared by CAS 1021219-11-3—namely, a pyridazine ring connected via a piperazine linker to a sulfonyl moiety—is isosteric to the validated dCTPase pharmacophore. The ortho-tolyl group at the pyridazine 6-position in CAS 1021219-11-3 presents a distinct steric and electronic environment compared to the benzyl-carboxamide substituents present in the published leads, representing an unexplored vector for SAR expansion [1].

dCTPase inhibition Cancer metabolism Nucleotide pool homeostasis

Structural Uniqueness Assessment: Ortho-Tolyl vs. Commercial Alternatives

A comparative Tanimoto similarity search of CAS 1021219-11-3 against the PubChem database reveals that the closest commercially cataloged analogs—such as 3-(4-(phenethylsulfonyl)piperazin-1-yl)-6-phenylpyridazine (CAS 1021131-32-7) and 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine—differ by at least one key substituent (R-group at pyridazine 6-position or sulfonyl aryl group). No commercially available compound simultaneously features the phenethylsulfonyl-piperazine linkage AND the ortho-tolyl-pyridazine terminus. This makes CAS 1021219-11-3 the sole representative of this specific chemotype in major screening libraries, as confirmed by InChI Key (YMUMVXQJRDSTTD-UHFFFAOYSA-N) uniqueness [1].

Chemical diversity Scaffold uniqueness SAR exploration

Data Availability Caveat: Known Limitations for Evidence-Based Procurement

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and the patent literature (as of April 2026) yielded no quantitative in vitro potency data (IC50, EC50, Ki, or Kd), no in vivo pharmacokinetic parameters, and no selectivity profiling data specifically for CAS 1021219-11-3. The compound has no reported bioactivity annotations in PubChem (annotation score = 0) and does not appear in ChEMBL or DrugBank [1]. This contrasts with structurally validated analogs in the dCTPase and muscarinic antagonist series, which have published IC50 datasets [2][3]. Prospective procurers must therefore budget for de novo biological profiling rather than relying on existing benchmarking data to justify selection.

Data transparency Procurement risk assessment Screening readiness

Recommended Application Scenarios for 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-11-3)


Patent-Backed Chloride Channel (CFTR/VRAC) Drug Discovery: Scaffold Expansion Libraries

Given the compound's explicit enumeration in WO 2011133600 A1 as a preferred pyridazine sulfonamide embodiment, CAS 1021219-11-3 is best deployed as a structurally authenticated reference standard within chloride channel inhibitor screening cascades. Its ortho-tolyl group offers a distinct steric profile compared to the more commonly exemplified para-substituted phenyl analogs, enabling SAR interrogation of the pyridazine 6-position's steric tolerance at CFTR, CaCC, or VRAC targets. Procurement for this application is justified by the compound's direct patent provenance, even in the absence of published IC50 data [1].

dCTP Pyrophosphatase 1 (dCTPase) Lead Optimization: Orthogonal Chemotype Probing

The piperazinyl-pyridazine scaffold has been pharmacologically validated as a dCTPase inhibitor chemotype with submicromolar potency (IC50 0.09–0.71 µM for lead compounds). CAS 1021219-11-3, bearing an ortho-tolyl group at the pyridazine 6-position instead of the carboxamide functionality present in published leads, represents an underexplored vector in dCTPase SAR. Procuring this compound enables systematic investigation of whether the carboxamide can be replaced by a direct aryl substitution while retaining dCTPase binding, potentially yielding intellectual property-differentiating analogs [2].

Physicochemical Property-Driven CNS Penetration Screening

The compound's computed XLogP3 of 3.3 and TPSA of 74.8 Ų fall within the favorable range for CNS drug candidates (XLogP 2–5; TPSA < 90 Ų). Its lack of hydrogen bond donors (HBD = 0) and moderate rotatable bond count (nRotB = 6) further align with CNS MPO desirability criteria. A structurally related piperazinyl-pyridazine series has demonstrated CNS penetration with rat brain-to-plasma Kp of 2.1 and Kp,uu of 1.1. CAS 1021219-11-3 may therefore be prioritized for inclusion in CNS-focused screening decks, with its ortho-tolyl substitution offering a differentiated lipophilicity profile (ΔXLogP3 +0.3 vs. phenyl analog) for fine-tuning brain exposure [3].

Proprietary Compound Library Expansion: Unique Chemotype Acquisition

For organizations constructing diverse, non-redundant screening collections, CAS 1021219-11-3 offers a structurally verified unique chemotype with no identical match in major commercial libraries as of April 2026. The compound's InChI Key (YMUMVXQJRDSTTD-UHFFFAOYSA-N) is singular within PubChem, and its combination of phenethylsulfonyl-piperazine and ortho-tolyl-pyridazine motifs is absent from the cataloged offerings of major screening compound suppliers (excluding generic building block listings). Procuring this compound at milligram-to-gram scale secures exclusive access to a chemical space point not represented in publicly available screening files. Budget note: procurement should be accompanied by allocation for de novo biological profiling, as no existing activity data can guide target selection [4].

Quote Request

Request a Quote for 3-(4-(Phenethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.